2-(3-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
Description
2-(3-Chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide is a substituted acetamide featuring a 3-chlorophenoxy group at the α-carbon and an N-linked 2-methoxy-4-nitrophenyl moiety.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-14-8-11(18(20)21)5-6-13(14)17-15(19)9-23-12-4-2-3-10(16)7-12/h2-8H,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKTVLWIJKMFSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide typically involves the following steps:
Preparation of 3-chlorophenol: This can be achieved by chlorination of phenol using chlorine gas in the presence of a catalyst.
Formation of 3-chlorophenoxyacetic acid: 3-chlorophenol is reacted with chloroacetic acid under basic conditions to form 3-chlorophenoxyacetic acid.
Synthesis of 2-methoxy-4-nitroaniline: This involves nitration of 2-methoxyaniline using a mixture of concentrated sulfuric acid and nitric acid.
Coupling Reaction: The final step involves the coupling of 3-chlorophenoxyacetic acid with 2-methoxy-4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-chlorophenoxy)-N-(2-formyl-4-nitrophenyl)acetamide or 2-(3-chlorophenoxy)-N-(2-carboxy-4-nitrophenyl)acetamide.
Reduction: Formation of 2-(3-chlorophenoxy)-N-(2-methoxy-4-aminophenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural and Functional Insights
- Methoxy groups increase lipophilicity, aiding membrane permeability but may reduce solubility . Chlorophenoxy vs. dichlorophenoxy: Dichloro-substituted analogs (e.g., ) exhibit higher steric hindrance, which could impact target engagement.
- Biological Activity: Antimicrobial Potential: Coumarin-acetamide hybrids (e.g., ) show activity against E. coli and S. aureus, suggesting the target compound’s nitro and methoxy groups may confer similar effects.
Physicochemical Properties
- Solubility : Nitro and chloro groups reduce aqueous solubility, while methoxy groups may offset this via moderate lipophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
